2,4-dichloro-N-[4-iodo-2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide
Overview
Description
2,4-dichloro-N-[4-iodo-2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-iodo-2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Halogenation: Introduction of chlorine and iodine atoms to the benzene ring through electrophilic aromatic substitution.
Amidation: Formation of the amide bond by reacting the halogenated benzene derivative with an appropriate amine.
Morpholine Introduction: Incorporation of the morpholine group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine or carbamoyl groups.
Reduction: Reduction reactions could target the halogen atoms or the amide bond.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the aromatic ring or the halogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while substitution reactions may introduce new functional groups to the aromatic ring.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Exploration as a therapeutic agent for treating diseases, particularly those involving specific molecular targets.
Industry: Use in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Interaction: Modulation of receptor signaling pathways.
Cellular Pathways: Influence on cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(4-iodophenyl)benzamide: Lacks the morpholine and carbamoyl groups.
N-(4-iodo-2-(2-morpholin-4-ylethylcarbamoyl)phenyl)benzamide: Lacks the chloro groups.
2,4-dichloro-N-(2-(2-morpholin-4-ylethylcarbamoyl)phenyl)benzamide: Lacks the iodine atom.
Uniqueness
The presence of multiple functional groups in 2,4-dichloro-N-[4-iodo-2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide makes it unique compared to similar compounds
Properties
IUPAC Name |
2,4-dichloro-N-[4-iodo-2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2IN3O3/c21-13-1-3-15(17(22)11-13)20(28)25-18-4-2-14(23)12-16(18)19(27)24-5-6-26-7-9-29-10-8-26/h1-4,11-12H,5-10H2,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYUHTLEEFNPDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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